![molecular formula C21H16F3N5O2 B6528875 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide CAS No. 946328-43-4](/img/structure/B6528875.png)
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H16F3N5O2 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide is 427.12560926 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Triazole derivatives have shown promising results in the field of cancer research . They have been found to inhibit the growth of cancer cells, making them potential candidates for anticancer drugs .
Antimicrobial Activity
Triazole compounds have demonstrated significant antimicrobial activity . They can inhibit the growth of various bacteria and fungi, which makes them useful in the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Activity
These compounds have also been found to possess analgesic and anti-inflammatory properties . This suggests their potential use in the treatment of pain and inflammation .
Antioxidant Activity
Triazole derivatives have shown antioxidant activity . They can neutralize harmful free radicals in the body, which may help in the prevention of various diseases .
Antiviral Activity
Some triazole compounds have demonstrated antiviral properties . They could potentially be used in the development of new antiviral drugs .
Enzyme Inhibition
Triazole derivatives have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the development of new drugs targeting these enzymes .
Antitubercular Agents
Triazole compounds have shown activity against Mycobacterium tuberculosis . This suggests their potential use in the treatment of tuberculosis .
Drug Design and Discovery
The structure–activity relationship of biologically important 1,2,4-triazolo derivatives have profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, particularly in cancer cells .
Mode of Action
In the case of Serine/threonine-protein kinase pim-1, inhibition would likely result in decreased cell survival and proliferation .
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase pim-1 would affect the PI3K/AKT/mTOR pathway , a key signaling pathway involved in cell survival, growth, and proliferation . Inhibition of this pathway could lead to decreased cancer cell survival and proliferation .
Pharmacokinetics
These properties greatly influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action would likely be a decrease in cell survival and proliferation, particularly in cancer cells . This is due to its inhibition of Serine/threonine-protein kinase pim-1, a key enzyme involved in these processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature .
properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c22-21(23,24)16-9-5-4-8-15(16)20(30)25-12-13-31-18-11-10-17-26-27-19(29(17)28-18)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQFRDMMLSBTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzamide |
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